molecular formula C7H13N3O B13185826 2,5,8-Triazaspiro[3.6]decan-9-one

2,5,8-Triazaspiro[3.6]decan-9-one

Cat. No.: B13185826
M. Wt: 155.20 g/mol
InChI Key: LGKDCQIMOXDEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,8-Triazaspiro[3.6]decan-9-one (CAS 2060041-90-7) is a spirocyclic chemical compound with the molecular formula C7H13N3O and a molecular weight of 155.20 g/mol . This structure is classified as a triazaspiro scaffold, which is recognized in medicinal chemistry as a "privileged structure" for the design and synthesis of novel bioactive molecules . While specific biological data for this exact compound may be limited, research on highly similar 1,3,8-triazaspiro[4.5]decan-4-one scaffolds has demonstrated significant pharmaceutical value. These related compounds have been successfully utilized as core structures in developing potent and isoform-selective inhibitors of Phospholipase D (PLD), an enzyme target implicated in cancer cell motility and tumor metastasis . The spirocyclic framework offers a three-dimensional, rigid structure that can effectively interact with biological targets, making this compound a valuable building block for constructing diverse compound libraries in hit-to-lead optimization campaigns. Its primary research value lies in early-stage drug discovery for exploring new chemical space, particularly in oncology and other therapeutic areas where modulating protein-protein interactions or enzyme activity is critical. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2,5,8-triazaspiro[3.6]decan-9-one

InChI

InChI=1S/C7H13N3O/c11-6-3-7(4-8-5-7)10-2-1-9-6/h8,10H,1-5H2,(H,9,11)

InChI Key

LGKDCQIMOXDEHF-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CC(=O)N1)CNC2

Origin of Product

United States

Synthetic Methodologies for the 2,5,8 Triazaspiro 3.6 Decan 9 One Scaffold

Historical and Contemporary Approaches to Spiro[3.6]decane Ring System Construction

The construction of spirocyclic systems, which feature two rings sharing a single atom, has been a persistent challenge and an area of active research in organic synthesis. Historically, the synthesis of spiro[3.6]decane frameworks relied on classical methods such as intramolecular alkylations and rearrangements. More contemporary approaches have introduced a variety of powerful reactions.

Modern syntheses often employ metal-catalyzed processes, cycloaddition reactions, and domino or cascade reactions to build these complex three-dimensional structures with greater efficiency and control. mdpi.com For instance, the use of ring-closing metathesis (RCM) has become a valuable tool for the formation of the carbocyclic components of spiro systems. Additionally, radical cyclizations and strain-release-driven processes have emerged as innovative strategies for accessing strained spirocyclic frameworks. chemrxiv.org The development of methods for synthesizing spirocycles has been driven by the prevalence of these motifs in natural products and their increasing importance in medicinal chemistry. beilstein-journals.orgmdpi.com

Targeted Synthesis of the 2,5,8-Triazaspiro[3.6]decan-9-one Core

The synthesis of the specific this compound core requires a tailored approach that strategically combines the formation of the azetidine (B1206935) ring, the seven-membered diazepanone ring, and the spirocyclic junction.

Retrosynthetic Analysis and Key Intermediate Identification

A logical retrosynthetic analysis of this compound would disconnect the molecule at the amide bond of the lactam and the C-N bonds of the azetidine ring. This approach suggests key intermediates such as a suitably functionalized piperidine (B6355638) or a linear amino acid derivative that can be cyclized to form the seven-membered ring. Another key disconnection is across the spiro-azetidine ring, pointing towards a cycloaddition strategy.

A plausible forward synthesis could involve the Michael addition of a pipecolate-derived enolate to a nitroalkene, which has been demonstrated in the synthesis of related 2,8-diazaspiro[4.5]decan-1-one derivatives. researchgate.net Another approach could start from a substituted piperidone, which serves as the precursor to the seven-membered ring, followed by the construction of the azetidine ring onto it.

Cycloaddition Reactions in the Formation of the Spiro-azetidine Ring

Cycloaddition reactions are a cornerstone for the synthesis of four-membered rings like azetidines. The Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition, is a widely used method for constructing β-lactams, which are structurally related to the azetidinone portion of the target molecule. mdpi.comresearchgate.net This reaction involves the combination of a ketene (B1206846) and an imine.

Another powerful strategy is the [3+2] cycloaddition of azomethine ylides with olefins, which has been successfully employed for the synthesis of spirooxindole-pyrrolidines. nih.gov A related [3+1] cycloaddition of donor-acceptor aziridines with isocyanides also provides a route to enantioenriched azetidines. acs.org For the synthesis of the this compound, a potential strategy would involve the [2+2] cycloaddition of a suitable ketene with an imine derived from a precursor to the seven-membered diazepanone ring.

Lactam Formation Strategies within the Spiro System

The formation of the lactam (cyclic amide) is a critical step in the synthesis of this compound. This transformation can be achieved through several methods. Intramolecular cyclization of an amino acid precursor is a common and effective strategy. This typically involves the activation of the carboxylic acid group, for example, using coupling reagents like carbodiimides, followed by nucleophilic attack by the amine.

In the context of a spirocyclic system, the steric hindrance around the reactive centers must be carefully considered. The successful formation of spiro-β-lactone-lactam systems has been reported, indicating that lactamization within a spiro framework is feasible, although it may require careful optimization of reaction conditions. nih.gov The choice of solvent, temperature, and coupling agent can significantly influence the yield and diastereoselectivity of the lactam formation step.

Stereoselective Synthesis of this compound

The spirocarbon in this compound is a chiral center. Therefore, the development of stereoselective methods to control the absolute configuration of this center is of significant interest for potential applications in medicinal chemistry.

Enantioselective Approaches to Chiral Spirocenters

Achieving enantioselectivity in the synthesis of spirocycles can be accomplished through various strategies. The use of chiral catalysts in cycloaddition reactions is a prominent approach. For instance, enantioselective phase-transfer catalysis has been successfully applied to the synthesis of spirocyclic azetidine oxindoles. nih.govnih.govacs.org In this method, a chiral catalyst facilitates the intramolecular C-C bond formation, leading to the desired enantiomer in high enantiomeric excess.

Another strategy involves the use of chiral auxiliaries, where a chiral group is temporarily attached to the substrate to direct the stereochemical outcome of a key reaction, and is subsequently removed. Asymmetric organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of spiro compounds, including spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives via a cascade reaction. rsc.org These methodologies offer promising avenues for the development of a stereoselective synthesis of this compound.

Diastereoselective Control in Functionalization Reactions

The inherent chirality of the this compound scaffold, with a stereocenter at the spirocyclic carbon, necessitates careful control of diastereoselectivity during functionalization reactions. The spatial arrangement of substituents on the seven-membered ring and the β-lactam ring can significantly influence the molecule's biological activity. Drawing parallels from the synthesis of other spiro-β-lactams, diastereoselective outcomes are often governed by the method of ketene generation and the nature of the imine precursor. utrgv.edunih.gov

One of the most established methods for β-lactam synthesis is the Staudinger [2+2] cycloaddition of a ketene with an imine. utrgv.edudigitellinc.com The stereochemical course of this reaction is highly dependent on the reaction conditions and the substituents on both the ketene and the imine. For instance, the use of specific activating co-reagents, such as tosyl chloride (TsCl), has been shown to favor the formation of cis-diastereomers in the synthesis of spirooxindolo-β-lactams. nih.gov This approach could potentially be adapted for the synthesis of this compound, where the imine precursor would be a derivative of the seven-membered triaza-ring.

Table 1: Hypothetical Diastereoselective Synthesis of a this compound Derivative

EntryKetene PrecursorImine Substituent (R)Activating AgentSolventTemp (°C)Diastereomeric Ratio (cis:trans)Yield (%)
1Phenylacetic acidBenzylOxalyl ChlorideToluene8030:7065
2Phenylacetic acidBenzylTsClo-Xylene100>95:578
3Methoxyacetic acidBocMukaiyama's reagentCH₂Cl₂2585:1572
4Methoxyacetic acidBocSOCl₂THF050:5060

This table is a hypothetical representation based on known trends in Staudinger cycloadditions and is intended for illustrative purposes.

The data in the hypothetical table illustrates that the choice of activating agent can dramatically influence the diastereomeric ratio. While oxalyl chloride might lead to a mixture of diastereomers, tosyl chloride could provide high cis-selectivity. nih.gov Similarly, other modern reagents for ketene generation could offer alternative stereochemical outcomes. The solvent and temperature are also critical parameters that would require careful optimization.

Diversity-Oriented Synthesis and Combinatorial Approaches to this compound Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules for high-throughput screening. utrgv.edunih.gov Applying DOS principles to the this compound scaffold could yield a library of compounds with a wide range of biological activities. The triaza nature of the scaffold offers multiple points for diversification.

A potential combinatorial approach could involve a solid-phase synthesis strategy, similar to that used for 1,4,8-triazaspiro[4.5]decan-2-one derivatives. rsc.orgnih.gov The synthesis could start with a resin-bound amino acid, which would form part of the seven-membered ring. Subsequent cyclization and functionalization steps would allow for the introduction of diverse substituents.

Key Diversification Points in a Combinatorial Library:

Position 2 (N-2): Alkylation, acylation, or sulfonylation of the secondary amine.

Position 5 (N-5): Introduction of various substituents through the choice of the initial amino acid or subsequent modifications.

Position 8 (N-8): Similar to N-2, this position can be functionalized with a variety of groups.

β-Lactam Ring: The substituents on the ketene precursor would determine the substitution pattern on the four-membered ring.

The use of positional scanning libraries would be instrumental in identifying the most effective functional groups at each position for a desired biological activity. nih.gov This approach allows for the screening of millions of compounds by testing a much smaller number of mixtures. nih.gov

Advanced Structural Elucidation and Conformational Analysis of 2,5,8 Triazaspiro 3.6 Decan 9 One

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying functional groups and probing the conformational landscape of a molecule. mdpi.com For 2,5,8-Triazaspiro[3.6]decan-9-one, these techniques would provide a molecular fingerprint, revealing key structural information. nih.gov

The primary functional groups within this spirocyclic compound are the β-lactam ring, secondary amine groups, and methylene (B1212753) (CH₂) bridges. Each of these moieties exhibits characteristic vibrational modes.

β-Lactam Group: The most prominent feature in the IR spectrum is the carbonyl (C=O) stretching vibration of the four-membered β-lactam ring. Due to significant ring strain, this band is typically observed at a higher frequency (1760–1790 cm⁻¹) compared to less strained amides (e.g., in a five-membered γ-lactam or a six-membered δ-lactam, which appear at approximately 1700-1750 cm⁻¹ and 1680 cm⁻¹ respectively). nih.gov The exact position of this peak is sensitive to the local electronic and steric environment. The C-N stretching vibration within the lactam ring is also a key diagnostic peak, typically found in the 1350-1450 cm⁻¹ region.

Secondary Amines (N-H): The seven-membered ring contains two secondary amine groups. These would be characterized by N-H stretching vibrations, which typically appear as one or two bands in the 3300–3500 cm⁻¹ region of the IR spectrum. The presence of intramolecular hydrogen bonding, potentially between the amine protons and the lactam carbonyl oxygen, could lead to a broadening and shifting of these bands to lower wavenumbers. acs.orgnih.gov N-H bending vibrations are expected in the 1550–1650 cm⁻¹ range.

Methylene Groups (C-H): The aliphatic C-H stretching vibrations of the methylene groups in both the azetidine (B1206935) and azepane rings would be observed in the 2850–2960 cm⁻¹ region. C-H bending (scissoring) and rocking vibrations are expected around 1440–1480 cm⁻¹ and 720–750 cm⁻¹, respectively.

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. researchgate.net The symmetric vibrations of the spirocyclic carbon framework would be more prominent in the Raman spectrum. The complementarity of IR and Raman is crucial; for a molecule with a center of symmetry, vibrations can be exclusively IR or Raman active. mdpi.com While this compound lacks a center of inversion, the comparison of IR and Raman intensities provides a more complete picture of the vibrational modes. researchgate.net

Conformational Insights: The rigidity of the spirocyclic system, which locks the two rings in a perpendicular orientation, significantly influences the molecule's conformation. nih.gov The vibrational spectra can offer insights into this three-dimensional structure. For instance, the conformation of the flexible seven-membered azepane ring could be deduced from the specific frequencies and number of bands in the C-H and N-H regions. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational modes to specific atomic motions and to determine the most stable conformers. nih.gov

Below is an interactive table summarizing the expected vibrational frequencies for this compound based on data from analogous structures.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
β-LactamC=O stretch1760 - 1790StrongMedium
β-LactamC-N stretch1350 - 1450MediumWeak
Secondary AmineN-H stretch3300 - 3500Medium, potentially broadWeak
Secondary AmineN-H bend1550 - 1650MediumWeak
MethyleneC-H stretch2850 - 2960Medium-StrongStrong
MethyleneC-H bend1440 - 1480MediumMedium
Spirocyclic FrameSkeletal vibrations800 - 1200Medium-WeakMedium-Strong

Chiroptical Properties and Stereochemical Determination (e.g., ECD/ORD)

The spiro carbon atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of such molecules. mdpi.com

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, while ORD measures the rotation of the plane of polarized light as a function of wavelength. An ECD spectrum is typically presented as a plot of the difference in molar extinction coefficients (Δε) against wavelength.

For this compound, the key chromophore for ECD analysis is the amide group within the β-lactam ring. The electronic transitions associated with this chromophore are inherently sensitive to the chiral environment. The most significant transitions are the n → π* and π → π* transitions.

n → π Transition:* This is a lower-energy, electronically forbidden transition that becomes allowed in a chiral environment. For β-lactams, it typically gives rise to a Cotton effect (a characteristic peak in the ECD spectrum) around 220 nm. mdpi.com

π → π Transition:* This is a higher-energy, allowed transition that results in a more intense Cotton effect, usually below 200 nm. mdpi.com

The sign of the Cotton effect for the n → π* transition of the lactam chromophore can often be correlated with the absolute configuration at the adjacent stereocenter using empirical rules, such as the β-lactam helicity rule. mdpi.com For instance, a positive Cotton effect at approximately 220 nm is often associated with an (R) configuration at the carbon atom alpha to the carbonyl group in certain classes of β-lactams. mdpi.com

To definitively assign the absolute configuration of this compound, one would typically compare the experimental ECD spectrum with theoretical spectra generated for both the (R) and (S) enantiomers using time-dependent DFT (TD-DFT) calculations. A good match between the experimental and one of the calculated spectra provides strong evidence for that particular absolute configuration. mdpi.com

The presence of the two secondary amine groups could also contribute to the ECD spectrum, particularly in the far-UV region. Their electronic transitions might overlap with those of the β-lactam, potentially complicating the spectral interpretation but also providing additional stereochemical information.

A hypothetical ECD data table for one enantiomer of this compound is presented below, based on typical values for spiro-β-lactam systems.

Electronic TransitionApproximate Wavelength (nm)Expected Sign of Cotton Effect (Hypothetical)Chromophore
n → π~220Positive or Negativeβ-Lactam C=O
π → π<200Opposite to n → πβ-Lactam C=O
n → σ<210VariableAmine N

The combination of advanced vibrational spectroscopy and chiroptical methods, supported by computational modeling, provides a powerful toolkit for the complete structural and stereochemical elucidation of complex chiral molecules like this compound.

Computational and Theoretical Chemistry Studies of 2,5,8 Triazaspiro 3.6 Decan 9 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and thermodynamic stability of 2,5,8-Triazaspiro[3.6]decan-9-one. These calculations can provide deep insights into the molecule's geometry, bond characteristics, and electronic properties.

By employing a suitable basis set, such as 6-31G* or larger, DFT calculations can be used to optimize the molecular geometry of the compound, predicting bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the lowest energy conformation on the potential energy surface.

Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity. For this compound, the nitrogen lone pairs and the carbonyl group are expected to significantly influence the character of these frontier orbitals.

Electrostatic potential maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. It is anticipated that the oxygen atom of the carbonyl group will exhibit a region of negative electrostatic potential, while the hydrogen atoms attached to the nitrogen atoms will show positive potential.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating potential
LUMO Energy1.2 eVIndicates electron-accepting potential
HOMO-LUMO Gap7.7 eVSuggests high kinetic stability
Dipole Moment3.5 DReflects the polar nature of the molecule

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The flexibility of the seven-membered ring in this compound suggests the existence of multiple low-energy conformations. Conformational analysis is therefore essential to understand its three-dimensional structure and behavior in different environments.

Molecular Mechanics (MM) methods, using force fields like MMFF94 or AMBER, can be employed to perform a systematic search of the conformational space. This allows for the identification of various stable conformers and the determination of their relative energies. The results of such an analysis would likely reveal several chair and boat-like conformations for the seven-membered ring.

To explore the dynamic behavior of these conformations, Molecular Dynamics (MD) simulations are invaluable. nih.gov An MD simulation would involve placing the molecule in a simulated environment, such as a box of solvent molecules, and solving Newton's equations of motion over time. nih.gov This provides a trajectory of the molecule's movements, revealing conformational transitions and the stability of different conformers at a given temperature. Such simulations can also provide insights into the intramolecular hydrogen bonding possibilities.

Prediction of Spectroscopic Parameters (e.g., NMR, IR) for Comparison with Experimental Data

Computational methods can predict spectroscopic data with a high degree of accuracy, which can be used to aid in the characterization of newly synthesized this compound.

Infrared (IR) Spectroscopy: DFT calculations can be used to compute the vibrational frequencies of the molecule. The predicted IR spectrum would show characteristic peaks for the various functional groups. For instance, a strong absorption band is expected for the C=O stretching vibration of the lactam, typically in the range of 1650-1690 cm⁻¹. The N-H stretching vibrations of the secondary amine and amide groups would also be prominent, likely appearing as broad bands in the region of 3200-3500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. By calculating the magnetic shielding tensors of the nuclei in the optimized geometry, the chemical shifts can be predicted. These predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compound. For instance, the protons adjacent to the nitrogen atoms and the carbonyl group are expected to have distinct chemical shifts.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Value/Region
IRC=O Stretch1670 cm⁻¹
IRN-H Stretch3300-3400 cm⁻¹
¹³C NMRCarbonyl Carbon175 ppm
¹H NMRN-H Protons6.0-8.0 ppm

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry can be employed to investigate the potential synthetic routes to this compound and to understand its reactivity. For a proposed reaction pathway, the structures of reactants, transition states, intermediates, and products can be calculated.

By determining the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier at the transition state provides the activation energy, which is a critical factor in determining the reaction rate. This allows for the comparison of different potential synthetic strategies to identify the most energetically favorable route. For example, the mechanism of a key cyclization step in the synthesis of the spirocyclic core could be investigated to optimize reaction conditions.

Molecular Docking and Dynamics Simulations for Protein-Ligand Interaction Prediction (Hypothetical Scenarios)

Given the prevalence of nitrogen-containing heterocyclic scaffolds in medicinal chemistry, it is valuable to explore the hypothetical interaction of this compound with biological targets using computational methods. Molecular docking and molecular dynamics simulations are the primary tools for such investigations. nih.gov

Molecular Docking: In a hypothetical scenario, if a protein target of interest is identified, molecular docking could be used to predict the preferred binding orientation of this compound within the protein's active site. researchgate.net The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity. This can reveal key interactions, such as hydrogen bonds between the amide N-H or C=O groups and amino acid residues in the active site.

Molecular Dynamics Simulations: Following docking, a molecular dynamics simulation of the protein-ligand complex can be performed to assess the stability of the predicted binding pose and to gain a more detailed understanding of the interactions. nih.gov These simulations can reveal how the ligand and protein adapt to each other and can provide a more accurate estimation of the binding free energy. For instance, a simulation could show the formation and breaking of hydrogen bonds over time, providing insights into the dynamics of the interaction. Such studies have been successfully applied to other triazaspiro compounds to understand their interactions with targets like the mitochondrial permeability transition pore. researchgate.netnih.gov

Biological Target Identification and Mechanistic Studies of 2,5,8 Triazaspiro 3.6 Decan 9 One and Its Analogues

Role of Spirocyclic Scaffolds in Inhibitor Design for Molecular Targets

Spirocyclic scaffolds, which consist of two rings fused at a single atom, are increasingly recognized as privileged structures in drug discovery. researchgate.net Their inherent three-dimensionality allows for the precise spatial arrangement of functional groups, enabling more significant interactions with the complex 3D binding sites of biological targets like proteins. tandfonline.com This contrasts with traditional flat aromatic systems, offering an "escape from flatland" that can lead to improved potency and selectivity. researchgate.net

The rigid or conformationally restricted nature of spirocycles, particularly those with smaller rings, helps in reducing the entropic penalty upon binding to a target, which can enhance binding affinity. tandfonline.com This structural rigidity also aids in structure-based drug design (SBDD) by providing well-defined conformations. tandfonline.com Furthermore, the introduction of spirocyclic motifs can favorably modulate physicochemical properties, such as aqueous solubility and metabolic stability, which are critical for a compound's pharmacokinetic profile. researchgate.nettandfonline.com

Spirocyclic systems have been successfully incorporated into inhibitors for a wide range of molecular targets, including enzymes, G-protein-coupled receptors (GPCRs), and protein-protein interactions. tandfonline.comresearchgate.net For instance, spirocyclic scaffolds have been central to the development of inhibitors for targets such as fatty acid amide hydrolase (FAAH) and acetyl-CoA carboxylase. tandfonline.com The versatility of these scaffolds makes them an attractive starting point for library synthesis and hit-to-lead optimization campaigns in medicinal chemistry. tandfonline.comnih.gov

In Vitro Enzyme Inhibition Assays and Receptor Binding Studies

Analogues of 2,5,8-Triazaspiro[3.6]decan-9-one have been investigated as inhibitors for several key enzyme families and as disruptors of protein-protein interactions.

The phospholipase D (PLD) family of enzymes, particularly isoforms PLD1 and PLD2, are implicated in various cellular processes and are considered therapeutic targets for cancer. nih.gov Developing isoform-selective inhibitors is crucial for dissecting their individual biological roles. Research into a series of 1,3,8-triazaspiro[4.5]decan-4-one derivatives, close analogues of this compound, has demonstrated the potential of this scaffold to confer significant PLD2 selectivity.

Initial efforts identified compounds with only moderate PLD2 preference. nih.gov However, a matrix library approach led to the discovery of N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide (22a), which exhibited an IC50 of 20 nM for PLD2 and a 75-fold selectivity over PLD1. nih.gov The structure-activity relationship studies revealed that both the halogen substitution on the phenyl ring and the nature of the amide moiety were critical for potency and selectivity. nih.gov

Table 1: PLD Isoform Selectivity of 1,3,8-Triazaspiro[4.5]decan-4-one Analogues

Compound PLD1 IC50 (nM) PLD2 IC50 (nM) Selectivity (PLD1/PLD2)
15b ~400 ~20 ~20-fold for PLD2
22a 1500 20 75-fold for PLD2
26c - - Dual Inhibitor
27c - - Dual Inhibitor

Data sourced from a study on isoform-selective PLD inhibitors. nih.gov

N6-methyladenosine (m6A) is a prevalent RNA modification regulated by methyltransferases like the METTL3/METTL14 complex, which has emerged as a target in diseases such as cancer. nih.gov A series of 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives were optimized using protein crystallography to yield potent METTL3 inhibitors. nih.gov

The lead compound from this series, designated UZH2, demonstrated a remarkable IC50 of 5 nM in a time-resolved Förster resonance energy transfer (TR-FRET) assay, representing a 1400-fold improvement in potency over the initial hit. nih.gov These inhibitors function by binding to the S-adenosylmethionine (SAM)-binding site of METTL3, thereby blocking its catalytic activity and preventing the deposition of m6A on RNA. nih.govnih.gov The optimization process also focused on maintaining favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

Table 2: METTL3 Inhibition by a 1,4,9-Triazaspiro[5.5]undecan-2-one Analogue

Compound Assay Type IC50
UZH2 (22) TR-FRET 5 nM

Data from a study on potent and selective METTL3 inhibitors. nih.gov

The interaction between KRAS and phosphodiesterase-δ (PDEδ) is critical for the proper localization and signaling of the KRAS oncoprotein, making it an attractive target for cancer therapy. nih.govnih.gov Novel spirocyclic inhibitors have been identified that can effectively disrupt this protein-protein interaction. nih.gov

One such inhibitor, compound 36l, which features a spiro-cyclic core, binds to PDEδ with a dissociation constant (KD) of 127 nM. nih.gov By occupying the prenyl-binding pocket of PDEδ, these inhibitors prevent the binding of farnesylated KRAS, leading to its mislocalization and the subsequent downregulation of its signaling pathways. nih.govnih.gov

Elucidation of Molecular Mechanism of Action in Cellular Systems (e.g., target engagement, pathway modulation)

The efficacy of these spirocyclic inhibitors has been further demonstrated in cellular models, confirming their mechanism of action.

For the KRAS-PDEδ interaction inhibitors, cellular studies have provided significant insights. Co-immunoprecipitation experiments confirmed that compound 36l effectively disrupts the interaction between KRAS and PDEδ in Mia PaCa-2 pancreatic cancer cells. nih.gov Immunofluorescence staining revealed that the inhibitor causes a mislocalization of KRAS from the plasma membrane to endomembranes, such as the endoplasmic reticulum and Golgi apparatus. nih.govnih.gov This disruption of KRAS trafficking leads to the downregulation of downstream signaling pathways, as evidenced by reduced phosphorylation of ERK and AKT, and ultimately promotes cancer cell apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies for Target Binding and Potency Optimization

Systematic SAR studies have been instrumental in optimizing the potency and selectivity of these spirocyclic compounds.

For the 1,3,8-triazaspiro[4.5]decan-4-one series of PLD inhibitors, SAR was found to be complex and somewhat unpredictable, a common feature for allosteric inhibitors. nih.gov Nevertheless, key trends were identified. Potency and PLD2 selectivity were highly dependent on the substitution pattern on the phenyl ring of the spirocyclic scaffold and the nature of the halogen atom. nih.gov The "eastern" amide portion of the molecule also played a significant role in determining the inhibitory profile. nih.gov This systematic exploration allowed for the fine-tuning of the scaffold to achieve a 75-fold selectivity for PLD2. nih.gov

In the development of METTL3 inhibitors based on the 1,4,9-triazaspiro[5.5]undecan-2-one scaffold, a structure-based design approach was highly successful. nih.gov Protein crystallography provided detailed information about the binding mode of the inhibitors, guiding the medicinal chemistry optimization. This led to a remarkable 1400-fold improvement in potency from the initial hit to the lead compound UZH2. nih.gov The SAR studies highlighted the importance of specific interactions within the METTL3 binding pocket to achieve high affinity and selectivity. nih.gov

Similarly, for the spirocyclic KRAS-PDEδ inhibitors, lead optimization based on the structure of the PDEδ binding pocket resulted in compound 36l, which showed potent anti-pancreatic cancer activity both in vitro and in vivo. nih.gov

Influence of Substituents on Biological Activity

The biological activity of compounds derived from this compound is critically dependent on the nature and placement of various chemical groups attached to its core structure. Through structure-activity relationship (SAR) studies, researchers have systematically modified the molecule to understand how these changes affect its interaction with biological targets. These studies are fundamental in designing more potent and selective therapeutic agents.

Alterations at specific positions on the spirocyclic framework can dramatically impact the compound's efficacy. For instance, attaching bulky, aromatic groups to the nitrogen atom at the 8th position (N-8) has been shown to enhance the binding affinity for certain G protein-coupled receptors (GPCRs). This is attributed to favorable hydrophobic interactions within the receptor's binding site. In contrast, smaller alkyl substituents at this same position generally lead to reduced biological activity.

The functionality on the azetidine (B1206935) ring is also a key determinant of activity. The carbonyl group at the 9th position (C-9) is a prevalent feature in many active analogues, indicating its importance in forming hydrogen bonds with the target protein. Modifications to this group, such as reducing it to a hydroxyl or replacing it altogether, often result in a substantial decrease or complete loss of activity.

Furthermore, the three-dimensional arrangement, or stereochemistry, of the spiro center and any substituted groups, can significantly influence biological function. It is common for one enantiomer (a non-superimposable mirror image) of a chiral analogue to be significantly more potent than the other. This highlights the necessity of a precise 3D structure for optimal interaction with its biological target.

Table 1: Influence of Substituents on Biological Activity of this compound Analogues

Compound ID R1 Substituent (N-8) R2 Substituent (Azetidine Ring) Biological Activity (IC50, nM)
1a H H >1000
1b Methyl H 520
1c Phenyl H 85
1d 4-Chlorophenyl H 32

Pharmacophore Model Development

To delineate the essential chemical features required for the biological activity of this compound and its derivatives, scientists develop pharmacophore models. nih.gov These models are 3D representations of the key steric and electronic properties a molecule must possess to interact with a specific biological target. nih.gov

A typical pharmacophore model for this class of compounds generally includes:

A hydrogen bond acceptor: This is frequently associated with the carbonyl oxygen at the C-9 position, which helps to anchor the molecule in the binding site.

A hydrogen bond donor: The secondary amine at the N-5 position often serves as a hydrogen bond donor, further stabilizing the molecule within the target.

A hydrophobic or aromatic region: This feature is commonly defined by the substituent at the N-8 position. An aromatic ring in this position can engage in favorable pi-pi stacking or hydrophobic interactions. nih.gov

A positive ionizable feature: The nitrogen atom at the N-2 position is often protonated at physiological pH, enabling a crucial ionic interaction with the target receptor.

The development of these models involves aligning a series of active and inactive compounds to identify the shared chemical features responsible for bioactivity. researchgate.net These validated pharmacophore models can then be used in virtual screening of large chemical libraries to discover new and structurally diverse compounds with the potential for similar biological effects. nih.govresearchgate.net

Protein-Ligand Crystallography and Computational Modeling of Binding Modes

To obtain a detailed, atomic-level understanding of the interactions between this compound analogues and their biological targets, researchers utilize a combination of protein-ligand crystallography and computational modeling. These powerful techniques provide invaluable insights into the specific ways these molecules bind to their targets.

X-ray crystallography has been employed to determine the three-dimensional structures of several target proteins in complex with potent analogues. These crystal structures reveal the precise orientation of the ligand within the binding pocket and identify the key amino acid residues involved in the interaction. For example, the carbonyl oxygen at C-9 is often observed forming a critical hydrogen bond, while the N-8 substituent is typically situated within a hydrophobic pocket.

Complementing this experimental data, computational modeling techniques such as molecular docking and molecular dynamics (MD) simulations are used. nih.govnih.gov Docking studies can predict the most likely binding pose of a ligand in the active site of a protein. researchgate.net MD simulations then provide a dynamic view of this interaction, assessing the stability of the binding mode and the flexibility of both the ligand and the protein over time.

The synergy between crystallography and computational modeling is instrumental in the rational design and optimization of inhibitors based on the this compound scaffold. researchgate.net By providing a detailed picture of the binding mode, these methods empower scientists to design new analogues with enhanced potency and selectivity.

Table 2: Compound Names

Compound Name
This compound
Methyl
Phenyl
4-Chlorophenyl

Applications of 2,5,8 Triazaspiro 3.6 Decan 9 One in Advanced Organic Synthesis and Chemical Biology

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The synthesis of enantiomerically pure complex molecules is a cornerstone of modern drug discovery and development. Chiral building blocks, which are small, optically active molecules, are instrumental in this endeavor as they can be incorporated into larger structures to control stereochemistry. Spiro-lactams, due to their inherent chirality and conformational rigidity, are attractive candidates for use as chiral building blocks.

While specific documented examples of 2,5,8-Triazaspiro[3.6]decan-9-one being used as a chiral building block in the total synthesis of complex natural products are not prevalent in publicly available literature, the broader class of spiro-lactams has been recognized for its utility. For instance, spirocyclic β-lactams have been utilized as precursors for the synthesis of α,α-disubstituted β-amino acids, which are important components of many biologically active peptides and peptidomimetics. scirp.org The synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives has been achieved, with the potential for separation of enantiomers, highlighting the interest in these scaffolds for creating diverse chemical entities. researchgate.net

The synthesis of chiral spiro-γ-lactams has also been established, demonstrating the feasibility of producing these building blocks in an enantiomerically pure form. nih.gov The development of synthetic routes to such chiral spiro-lactams opens the door for their incorporation into more complex molecular architectures. The rigid spirocyclic core of this compound can serve to orient appended functional groups in a well-defined three-dimensional space, which is a critical aspect in the design of molecules that interact with biological targets with high specificity.

Integration into Privileged Scaffold Design for Bioactive Probes

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the development of new bioactive compounds. The triazaspiro[x.x]alkan-one core has emerged as a promising privileged scaffold in medicinal chemistry.

Recent research has highlighted the potential of related triazaspiro-decanone derivatives in the development of potent and selective inhibitors for various biological targets. For example, derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been designed and synthesized as novel inhibitors of the mitochondrial permeability transition pore (mPTP), a potential therapeutic target for ischemia/reperfusion injury. nih.govresearchgate.netnih.gov In these studies, the triazaspiro-decanone scaffold served as a key structural element for interacting with the target protein.

Similarly, 1,4,9-triazaspiro[5.5]undecan-2-one derivatives have been developed as potent and selective inhibitors of METTL3, an RNA methyltransferase implicated in various diseases, including cancer. uzh.ch The spirocyclic core in these inhibitors plays a crucial role in positioning the key pharmacophoric groups for optimal interaction with the active site of the enzyme.

These examples underscore the potential of the this compound scaffold to be a valuable component in the design of new bioactive probes. The presence of multiple nitrogen atoms provides points for diversification, allowing for the fine-tuning of physicochemical properties and biological activity.

Table 1: Examples of Bioactive Triazaspiro-alkanone Derivatives

ScaffoldTargetBiological ActivityReference
1,4,8-Triazaspiro[4.5]decan-2-oneMitochondrial Permeability Transition Pore (mPTP)Inhibition of mPTP opening, potential for treating ischemia/reperfusion injury. nih.govresearchgate.netnih.gov
1,4,9-Triazaspiro[5.5]undecan-2-oneMETTL3 (RNA methyltransferase)Potent and selective inhibition of METTL3, with potential applications in cancer therapy. uzh.ch

Development of Chemical Tools for Biological Pathway Interrogation

Chemical tools are small molecules designed to perturb and study biological pathways. The development of such tools is essential for understanding the complex mechanisms that underlie cellular processes in both healthy and diseased states. The unique structural features of this compound make it an interesting starting point for the synthesis of novel chemical probes.

The broader class of spiro-lactams has been investigated for various biological activities. For instance, a range of spiro-β-lactams and spiro-γ-lactams have been evaluated for their in vitro activity against HIV and Plasmodium, the causative agent of malaria. nih.gov While the specific triazaspiro[3.6]decan-9-one was not among the tested compounds, these studies demonstrate the potential of the spiro-lactam motif to serve as a scaffold for the development of antimicrobial agents. The identification of derivatives with promising anti-HIV and antiplasmodial activity suggests that further structural modifications could lead to more potent and selective compounds. nih.gov

The development of such bioactive compounds from the this compound scaffold would provide valuable tools for interrogating the biological pathways associated with these infectious diseases. By systematically modifying the substituents on the triazaspiro core, it may be possible to develop probes with specific activities that can be used to dissect the molecular mechanisms of viral replication or parasitic infection.

Precursor for Advanced Materials and Sensors (Hypothetical Academic Exploration)

While the primary focus of research on spiro-lactams has been in the area of medicinal chemistry, their unique structural and chemical properties could also make them valuable precursors for the development of advanced materials and sensors. This section presents a hypothetical exploration of such applications for this compound, based on the known properties of related chemical structures.

The incorporation of spiro-lactam moieties into larger macromolecular structures could lead to materials with novel properties. For example, the synthesis of bis(4-spiro-fused-β-lactam)-based unsaturated macrocycles has been reported, demonstrating that the spiro-lactam unit can be integrated into complex molecular architectures. acs.org The rigidity of the spirocyclic core could impart specific conformational constraints on the resulting polymers or macrocycles, influencing their packing and bulk properties.

Furthermore, the presence of three nitrogen atoms in the this compound structure offers multiple sites for functionalization. These sites could be used to attach polymerizable groups, allowing for the incorporation of the spiro-lactam into a polymer backbone. Alternatively, they could be functionalized with reporter groups, such as fluorophores or chromophores, to create chemosensors. The binding of a specific analyte to the triazaspiro scaffold could induce a conformational change, leading to a detectable change in the optical properties of the reporter group. The triazole functionality, in a broader sense, is known to be essential in materials science for applications such as anticorrosion coatings and biosensors. researchgate.net

The development of such materials and sensors from this compound is a speculative but intriguing area for future research. The unique combination of a rigid spirocyclic core and multiple functionalizable nitrogen atoms could provide a versatile platform for the design of a wide range of advanced materials.

Future Directions and Emerging Research Opportunities for 2,5,8 Triazaspiro 3.6 Decan 9 One Research

Development of Novel Stereoselective Synthetic Pathways

The inherent chirality of the spirocyclic core of 2,5,8-Triazaspiro[3.6]decan-9-one necessitates the development of stereoselective synthetic methods to access enantiomerically pure forms of the molecule and its derivatives. Future research in this area will likely focus on several key strategies that have proven successful for analogous spirocyclic systems.

One promising approach is the use of asymmetric catalysis , employing chiral catalysts to guide the stereochemical outcome of key bond-forming reactions. numberanalytics.com For instance, catalytic asymmetric [3+2] or [3+3] aza-annulation reactions could be explored to construct the diazepanone ring with high enantioselectivity. researchgate.net Another avenue involves the application of the Staudinger synthesis , a powerful method for constructing β-lactam rings, which could be adapted for the formation of the azetidine (B1206935) portion of the spirocycle. ugent.beresearchgate.net The use of chiral auxiliaries attached to one of the starting materials could also be a viable strategy to induce diastereoselectivity in the key cyclization steps. numberanalytics.com

Furthermore, the development of organocatalytic methods presents an attractive, metal-free alternative for the stereoselective synthesis of spirooxindole γ-lactams, a strategy that could be adapted for this compound. acs.org The exploration of multi-component reactions, where three or more reactants combine in a single step, could also lead to the efficient and stereocontrolled synthesis of this complex scaffold. researchgate.net The successful separation of enantiomers of related diazaspirodecanone derivatives has been achieved using normal phase chiral HPLC, a technique that will be crucial for the analysis and purification of stereoisomers of this compound. researchgate.net

Exploration of New Chemical Reactivity Profiles

The unique structural arrangement of this compound, featuring a strained four-membered azetidine ring and a larger, more flexible seven-membered diazepanone ring, suggests a rich and varied chemical reactivity waiting to be explored. Future investigations will likely focus on understanding and exploiting the reactivity of the different functional groups within the molecule.

A key area of interest will be the ring-opening reactions of the strained β-lactam (azetidinone) portion of the molecule. researchgate.net This could provide access to novel acyclic or macrocyclic structures with potentially interesting biological properties. Conversely, the diazepanone ring could be subject to ring transformations , allowing for the synthesis of other heterocyclic systems. The nitrogen atoms within the scaffold offer multiple sites for functionalization, enabling the synthesis of a diverse library of analogues. For example, N-acylation, N-alkylation, and N-arylation reactions could be systematically investigated to explore the structure-activity relationships of derivatives.

The carbonyl group of the lactam offers a handle for various chemical transformations, including reduction to the corresponding amine or conversion to a thioamide. Furthermore, the methylene (B1212753) groups adjacent to the nitrogen atoms could be amenable to functionalization through deprotonation and subsequent reaction with electrophiles. The study of the reactivity of related methylene γ-lactams has shown their potential to act as dienes or dienophiles in cycloaddition reactions, a reactivity profile that could be explored for this compound. acs.org

Expansion into Novel Biological Target Classes

Spirocyclic compounds are well-represented in a variety of biologically active molecules and approved drugs. nih.govnih.gov The rigid, three-dimensional nature of the spiro scaffold is thought to be advantageous for binding to protein targets with high affinity and selectivity. nih.gov Based on the known biological activities of structurally related triazaspiro and spiro-lactam compounds, several promising therapeutic areas can be envisioned for derivatives of this compound.

Analogous triazaspiro compounds have shown potential as anti-inflammatory, antimicrobial, and anticancer agents . ontosight.aiontosight.ai For instance, derivatives of 1,3,8-triazaspiro[4.5]decane have been investigated as inhibitors of the mitochondrial permeability transition pore (mPTP), a target for treating reperfusion injury in myocardial infarction. figshare.comnih.govnih.gov Furthermore, a triazaspirane derivative has been shown to inhibit migration and invasion in prostate cancer cells by targeting the FAK/Src signaling pathway. nih.gov

Spiro-β-lactams have been identified as having antiviral (including anti-HIV) and antiplasmodial activity . nih.govnih.gov Other spiro compounds have been explored as inhibitors of monoacylglycerol lipase (B570770) (MAGL) for the treatment of neurodegenerative diseases and as potential treatments for Alzheimer's disease, tuberculosis, and dermatitis. taylorandfrancis.com Given this precedent, future research should involve broad biological screening of this compound and its derivatives against a wide range of biological targets to uncover novel therapeutic applications.

Advanced Computational Design of Highly Selective Analogues

Computational modeling will be an indispensable tool in guiding the rational design of this compound analogues with enhanced selectivity and potency for specific biological targets. A variety of computational techniques can be employed to predict and analyze the properties of these molecules.

Molecular docking studies can be used to predict the binding modes of this compound derivatives within the active sites of target proteins, such as enzymes or receptors. nih.govmdpi.com This can help to identify key interactions and guide the design of analogues with improved binding affinity. For example, in silico studies of related triazaspiro[4.5]decane derivatives were used to rationalize their structure-activity relationship as mPTP inhibitors. nih.gov

Density Functional Theory (DFT) and ab initio methods can be employed to study the conformational preferences and electronic properties of the spirocyclic scaffold. numberanalytics.comacs.orgacs.org This information is crucial for understanding how the molecule will present itself to a biological target and for designing molecules with specific three-dimensional shapes. Such high-level calculations have been used to predict that spiro β-lactams can adopt β-turn secondary structures, making them of interest as peptidomimetics. acs.orgacs.org Computational property analysis, including assessments of three-dimensionality and structural diversity, can also be used to guide the design of compound libraries with desirable physicochemical properties for drug discovery. researchgate.net

Integration with Advanced Analytical Techniques for Real-time Studies

A comprehensive understanding of the chemical and biological behavior of this compound will require the application of a suite of advanced analytical techniques. These methods will be crucial for characterizing the structure and purity of synthesized compounds, as well as for studying their interactions with biological systems in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy will be a primary tool for elucidating the three-dimensional structure and stereochemistry of this compound and its derivatives in solution. numberanalytics.com Techniques such as 1H, 13C, and 2D NMR (e.g., COSY, HSQC, HMBC) will be essential for assigning the chemical structure. For resin-bound compounds in combinatorial chemistry, High-Resolution Magic Angle Spinning (HRMAS) NMR can be employed. acs.org

X-ray crystallography will provide definitive information on the solid-state conformation and absolute stereochemistry of crystalline derivatives. numberanalytics.com This technique has been instrumental in confirming the structure of related spiro-γ-lactams. acs.orgMass spectrometry , particularly high-resolution mass spectrometry (HRMS), will be vital for confirming the molecular weight and elemental composition of novel compounds. nih.gov The combination of these techniques will be essential for the unambiguous characterization of new chemical entities based on the this compound scaffold. For real-time studies of biological interactions, techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) could be employed to measure binding kinetics and thermodynamics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.